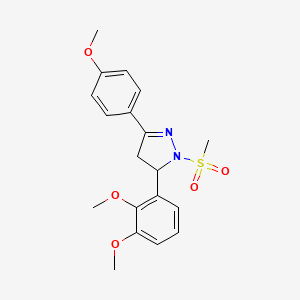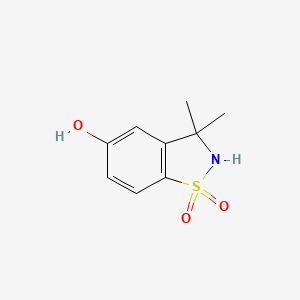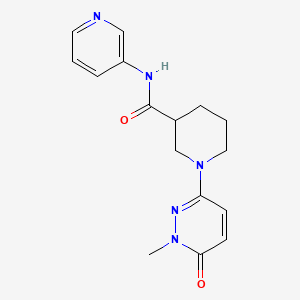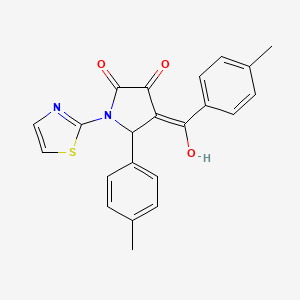
5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Tautomerism
Research into similar compounds, such as NH-pyrazoles, highlights the importance of understanding molecular structures and tautomerism for developing pharmaceuticals. The annular tautomerism and hydrogen bonding patterns of NH-pyrazoles, including those with methoxyphenyl groups, have been elucidated using X-ray crystallography and NMR spectroscopy, providing insights into their stable forms in both solution and the solid state (Cornago et al., 2009).
Synthesis and Cytotoxicity
Polymethoxylated-pyrazoline benzene sulfonamides, structurally related to the specified compound, have been synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds have shown to inhibit carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. The trimethoxy derivatives exhibited higher tumor selectivity compared to dimethoxy derivatives, suggesting their potential as lead molecules for cancer treatment (Kucukoglu et al., 2016).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic environments. Such studies are crucial for developing new materials with enhanced corrosion resistance, which is vital for extending the lifespan of metal components in various industrial applications (Yadav et al., 2016).
Molecular Docking and Drug Design
Research into tetrazole and pyrazole derivatives has explored their potential as COX-2 inhibitors, offering insights into the development of new anti-inflammatory drugs. Molecular docking studies have been used to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 enzyme, providing valuable information for drug design (Al-Hourani et al., 2015).
Antidepressant Activities
The synthesis and evaluation of pyrazoline derivatives for their antidepressant activities highlight the potential of these compounds in developing new treatments for depression. Such studies contribute to understanding the chemical basis of antidepressant effects and the development of more effective and safer therapeutic options (Palaska et al., 2001).
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-14-10-8-13(9-11-14)16-12-17(21(20-16)27(4,22)23)15-6-5-7-18(25-2)19(15)26-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPUZZOZWLJICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B2957891.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2957897.png)
![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B2957898.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2957902.png)



![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2957909.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2957911.png)



